

# Technical Guide: 1-Chloro-3-fluoroisopropanol (CAS 453-11-2)

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## Compound of Interest

Compound Name: 1-Chloro-3-fluoroisopropanol

Cat. No.: B128799

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## Abstract

This technical guide provides a comprehensive overview of **1-Chloro-3-fluoroisopropanol**, CAS number 453-11-2. It is an important halogenated alcohol used as a key intermediate in the synthesis of various chemical compounds, most notably the rodenticide Gliftor.[1][2] This document details its chemical and physical properties, spectroscopic characterization, a proposed synthesis protocol, and essential safety and handling information. The guide is intended to be a valuable resource for professionals in research and development.

## Chemical and Physical Properties

**1-Chloro-3-fluoroisopropanol** is a colorless to light yellow transparent liquid.[1] Its dual halogen functionality makes it a versatile building block in organic synthesis.[3] The key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	453-11-2	[4][5]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> ClFO	[4][5]
Molecular Weight	112.53 g/mol	[4][5]
IUPAC Name	1-chloro-3-fluoropropan-2-ol	[5][6]
Synonyms	1-Chloro-3-fluoroisopropanol, 1-Fluoro-3-chloro-2-propanol	[4][5]
Appearance	Colorless to light yellow transparent liquid	[1]
Density	1.3 g/cm <sup>3</sup> at 20°C	[7]
Boiling Point	153-158.1°C at 760 mmHg	[1][8]
Flash Point	49.4°C	
Refractive Index	1.428 - 1.438	[8]
Vapor Pressure	0.951 mmHg at 25°C	
Purity	Typically ≥95%	[1]

## Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of **1-Chloro-3-fluoroisopropanol**. While raw spectra are proprietary to their respective databases, this section outlines the expected spectral features.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show complex splitting patterns due to the presence of both chlorine and fluorine atoms and the chiral center at C2. The protons on the chloromethyl (CH<sub>2</sub>Cl) and fluoromethyl (CH<sub>2</sub>F) groups will appear as distinct multiplets, coupled to the methine proton (CHOH) and, in the case of the fluoromethyl group, also coupled to the fluorine atom. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration-dependent.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in the molecule. The carbon bonded to fluorine will show a large coupling constant ( $^1J_{\text{C-F}}$ ), which is characteristic. The carbons bonded to chlorine and oxygen will also have distinct chemical shifts.
- $^{19}\text{F}$  NMR: A  $^{19}\text{F}$  NMR spectrum would show a signal for the single fluorine atom, likely a triplet of doublets due to coupling with the adjacent methylene protons and the methine proton.<sup>[5]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Chloro-3-fluoroisopropanol** is characterized by several key absorption bands:

- A strong, broad band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the O-H stretching vibration of the alcohol group.
- C-H stretching vibrations just below  $3000\text{ cm}^{-1}$ .
- A prominent C-O stretching band around  $1050\text{--}1150\text{ cm}^{-1}$ .
- C-F and C-Cl stretching vibrations, which are typically found in the fingerprint region (below  $800\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

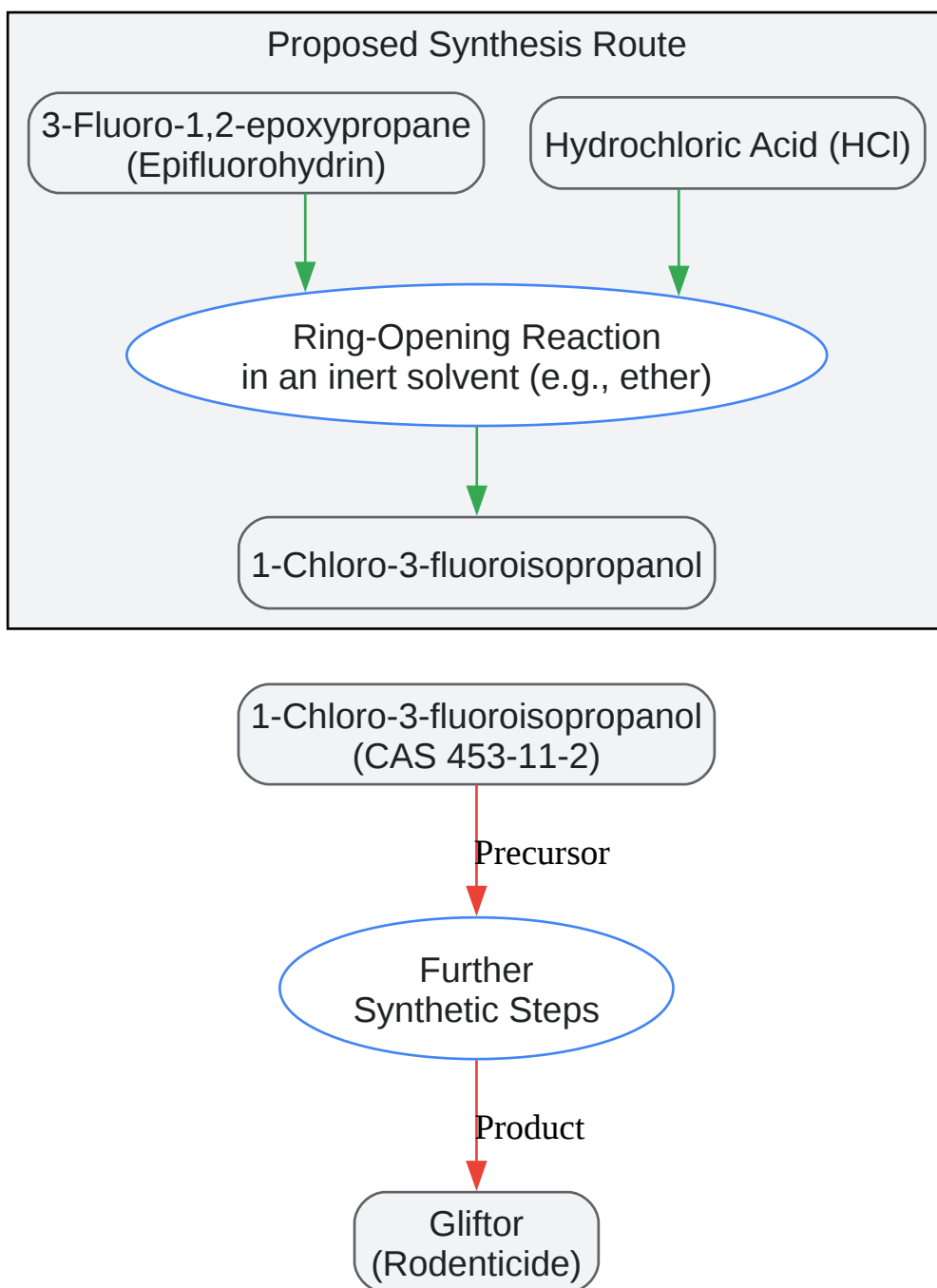
Electron ionization mass spectrometry (EI-MS) of this compound will display a molecular ion peak ( $\text{M}^+$ ). A characteristic feature will be the  $\text{M}+2$  isotope peak, with an intensity of approximately one-third of the  $\text{M}^+$  peak, which is indicative of the presence of a single chlorine atom.<sup>[9]</sup> Fragmentation of the molecule is expected to occur via several pathways:

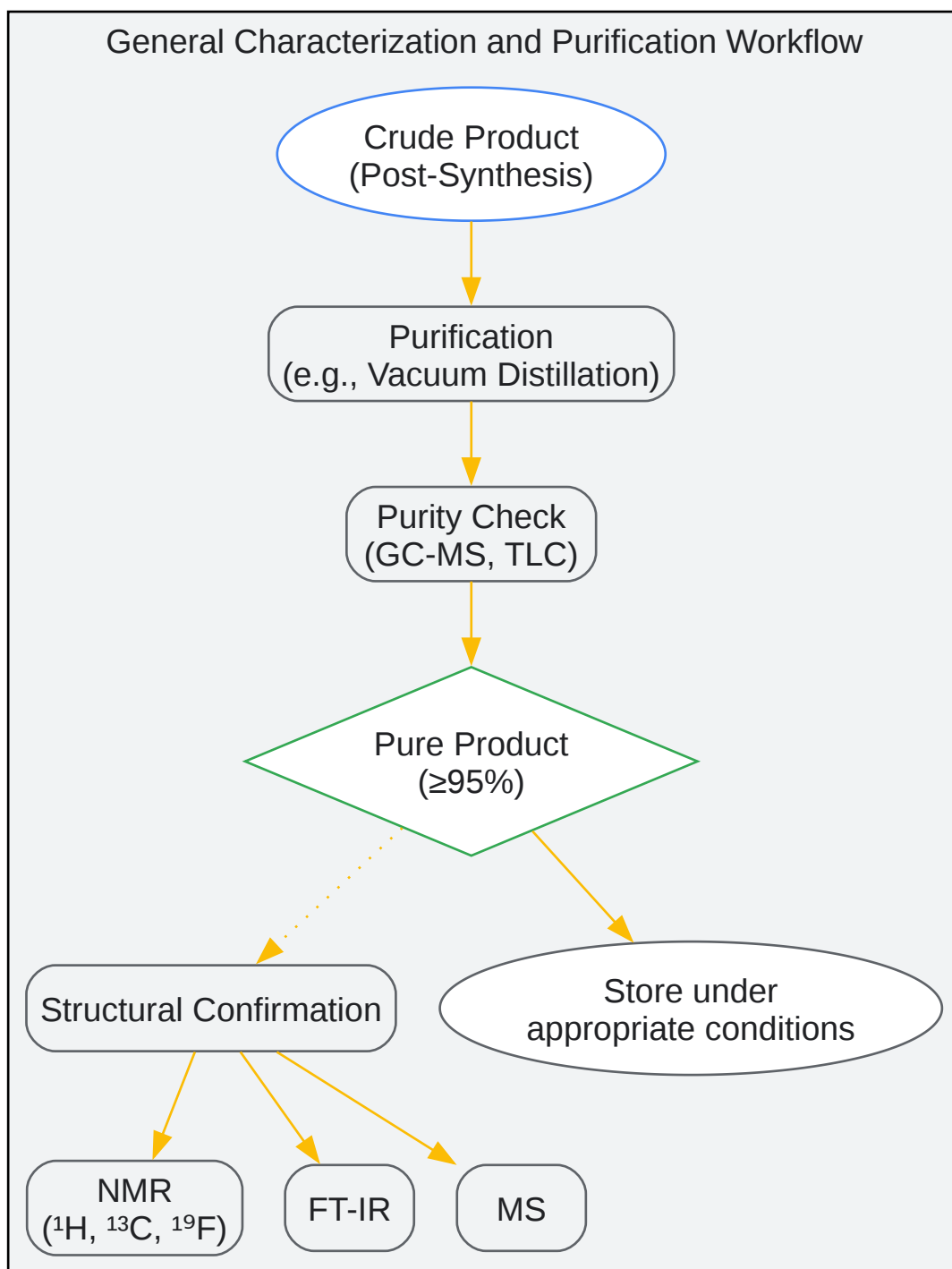
- Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a common fragmentation pathway for alcohols.<sup>[10]</sup>
- Loss of Water: Dehydration (loss of  $\text{H}_2\text{O}$ ) from the molecular ion is another typical fragmentation pattern for alcohols.<sup>[10]</sup>

- Loss of Halogens or Halogenated Groups: Cleavage of the C-Cl and C-F bonds or loss of  $\text{CH}_2\text{Cl}$  and  $\text{CH}_2\text{F}$  radicals can also be expected.

## Synthesis and Purification

While specific, detailed synthesis procedures for **1-Chloro-3-fluoroisopropanol** are not widely published in open literature, a plausible synthetic route can be devised based on established chemical principles for the synthesis of halohydrins. A common method involves the ring-opening of an epoxide with a hydrohalic acid.





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